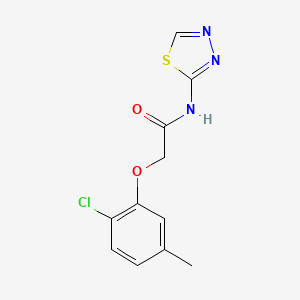
2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one, also known as BTMTO, is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In bacterial cells, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase.
Biochemical and Physiological Effects:
2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacterial cells, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to inhibit cell growth and division. In animal models, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one. One potential direction is to further investigate its anti-cancer properties and develop it into a potential therapeutic agent for cancer treatment. Another potential direction is to explore its potential as a pesticide and develop it into a more effective and environmentally friendly alternative to traditional pesticides. Additionally, further research is needed to fully understand the mechanism of action of 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one and its potential applications in other fields, such as material science.
Applications De Recherche Scientifique
2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been studied for its potential use as a pesticide. In material science, 2-(benzylthio)-4-(3-thienylmethylene)-1,3-thiazol-5(4H)-one has been investigated for its optical and electronic properties.
Propriétés
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-(thiophen-3-ylmethylidene)-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS3/c17-14-13(8-12-6-7-18-9-12)16-15(20-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNRCJOXSDJCJ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC3=CSC=C3)C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=N/C(=C\C3=CSC=C3)/C(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-benzylsulfanyl-4-(thiophen-3-ylmethylidene)-1,3-thiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4656728.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)

![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4656779.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4656780.png)




![1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4656819.png)